7-Bromo-1-methoxy-3-methyl-2-naphthoic acid
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Overview
Description
7-Bromo-1-methoxy-3-methyl-2-naphthoic acid is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 1st position, and a methyl group at the 3rd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methoxy-3-methyl-2-naphthoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 1-methoxy-3-methyl-2-naphthoic acid. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methoxy-3-methyl-2-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 7-azido-1-methoxy-3-methyl-2-naphthoic acid or 7-thiocyanato-1-methoxy-3-methyl-2-naphthoic acid.
Oxidation: Formation of 7-bromo-1-methoxy-3-methyl-2-naphthaldehyde.
Reduction: Formation of 7-bromo-1-methoxy-3-methyl-2-naphthyl alcohol.
Scientific Research Applications
7-Bromo-1-methoxy-3-methyl-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methoxy-3-methyl-2-naphthoic acid depends on its interaction with molecular targets. For instance, in biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-naphthoic acid
- 7-Bromo-3-hydroxy-2-naphthoic acid
- 3-Hydroxy-2-naphthoic acid
Comparison
Compared to these similar compounds, 7-Bromo-1-methoxy-3-methyl-2-naphthoic acid is unique due to the presence of both a methoxy and a methyl group on the naphthalene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-7-5-8-3-4-9(14)6-10(8)12(17-2)11(7)13(15)16/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPYXRBGXRPOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C(=C1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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